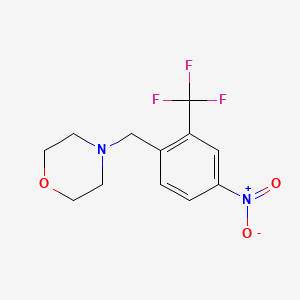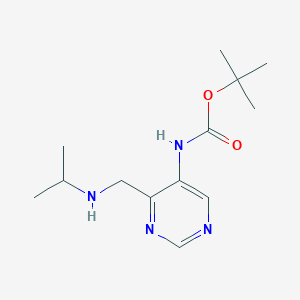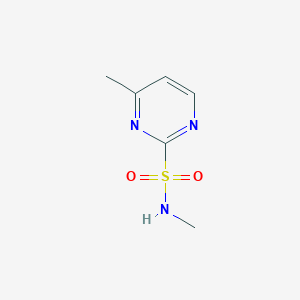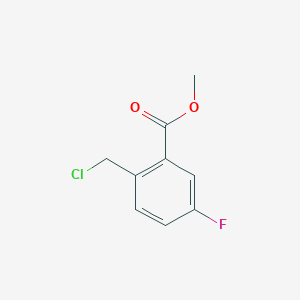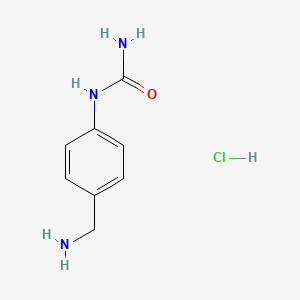
1-(4-(Aminomethyl)phenyl)urea hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Aminomethyl)phenyl)urea hydrochloride is a chemical compound with the molecular formula C8H11N3O·HCl It is a derivative of urea, featuring an aminomethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-(Aminomethyl)phenyl)urea hydrochloride can be synthesized through a multi-step process involving the reaction of 4-aminomethylbenzylamine with isocyanates. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.
化学反応の分析
Types of Reactions: 1-(4-(Aminomethyl)phenyl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted urea compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can produce a variety of substituted urea compounds.
科学的研究の応用
1-(4-(Aminomethyl)phenyl)urea hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(4-(Aminomethyl)phenyl)urea hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-(4-(Aminomethyl)phenyl)urea: The non-hydrochloride form of the compound.
4-(Aminomethyl)phenylurea derivatives: Compounds with different substituents on the phenyl ring.
Uniqueness: 1-(4-(Aminomethyl)phenyl)urea hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C8H12ClN3O |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
[4-(aminomethyl)phenyl]urea;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c9-5-6-1-3-7(4-2-6)11-8(10)12;/h1-4H,5,9H2,(H3,10,11,12);1H |
InChIキー |
GQRZWYZPTCLBQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)NC(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
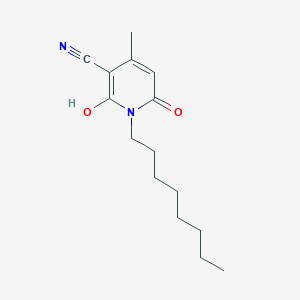
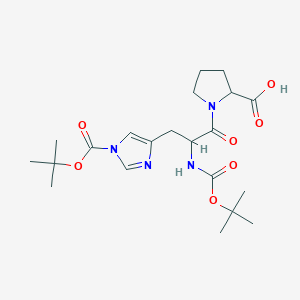
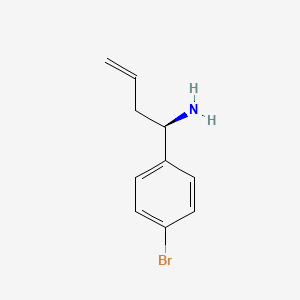
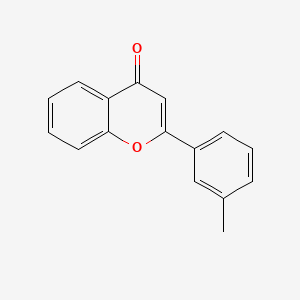

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)
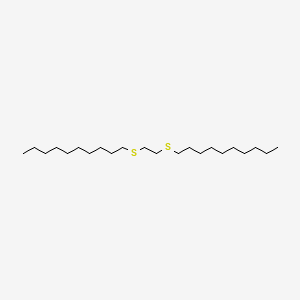
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)
